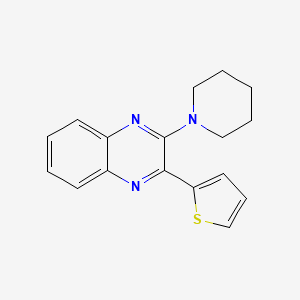![molecular formula C14H9F3N2O2 B14198211 4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-54-8](/img/structure/B14198211.png)
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a methoxy group at the 4-position, a trifluoromethoxyphenyl group at the 6-position, and a carbonitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile, while reduction of the carbonitrile group can produce 4-methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-amine.
Aplicaciones Científicas De Investigación
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The carbonitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-Methoxypyridine
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the presence of both a trifluoromethoxy group and a carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
833457-54-8 |
|---|---|
Fórmula molecular |
C14H9F3N2O2 |
Peso molecular |
294.23 g/mol |
Nombre IUPAC |
4-methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O2/c1-20-12-6-10(8-18)19-13(7-12)9-3-2-4-11(5-9)21-14(15,16)17/h2-7H,1H3 |
Clave InChI |
GPDGWKIFITWDLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


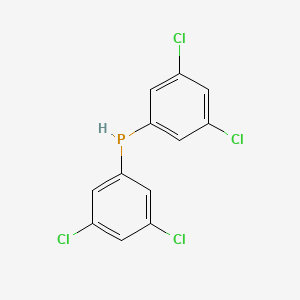
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)

![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
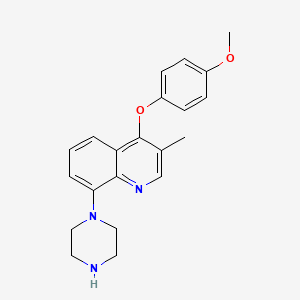
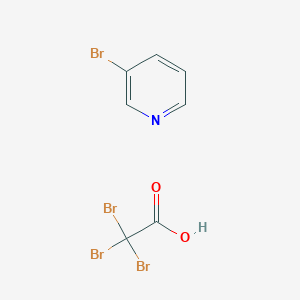
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
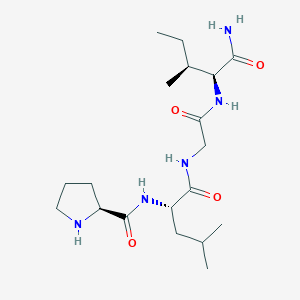
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
